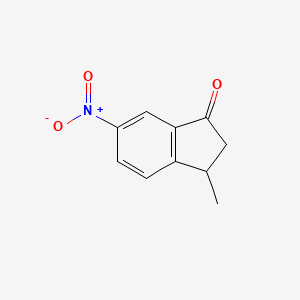

1-Indanone, 3-methyl-6-nitro

Description

Contextual Background of Indanone Derivatives in Organic Chemistry

The indanone framework, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a significant scaffold in organic chemistry. iyte.edu.tr These structures serve as crucial intermediates in the synthesis of a wide array of complex molecules and natural products. iyte.edu.trbeilstein-journals.org The versatility of the indanone core is demonstrated by its presence in numerous biologically active compounds, highlighting its importance in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Derivatives of 1-indanone (B140024) have been investigated for a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties. beilstein-journals.org The structural rigidity and synthetic accessibility of the indanone skeleton make it an attractive starting point for developing novel chemical entities. researchgate.net

Significance of Substituted Nitro-Indanones in Contemporary Chemical Research

The introduction of substituents onto the indanone ring system dramatically influences its chemical and physical properties. The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic effect is fundamental in directing the reactivity of the molecule for further chemical transformations.

In the context of 1-indanone, a nitro group at the 6-position, as seen in 6-nitroindanone, significantly alters the electron density of the bicyclic system. Such compounds are valuable synthetic intermediates. For instance, the nitro group can be readily reduced to an amino group (NH₂), providing a chemical handle for the construction of more complex heterocyclic systems or for introducing functionalities that can interact with biological targets. This makes nitro-indanones strategic precursors in synthetic programs aimed at developing new pharmaceuticals or materials. researchgate.netgoogle.com The combination of the nitro group with other substituents, such as a methyl group, creates a multifunctional scaffold with potential for diverse chemical derivatization.

Historical Overview of Indanone Synthesis and Derivatization Relevant to 1-Indanone, 3-methyl-6-nitro

The synthesis of 1-indanones has been a subject of study for over a century, with the first preparations appearing in the 1920s. beilstein-journals.org The most common and historically significant method is the intramolecular Friedel-Crafts acylation. researchgate.net This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride using a strong acid catalyst, such as polyphosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride. beilstein-journals.orggoogle.com

While no specific synthesis for this compound is documented in the surveyed literature, a plausible synthetic pathway can be proposed based on established chemical principles. Such a synthesis could proceed via two main strategies:

Nitration of a Precursor: A potential route involves the synthesis of 3-methyl-1-indanone (B1362706), which is a commercially available compound, followed by electrophilic nitration. sigmaaldrich.com The nitration of aryl ketones is a standard transformation, and conditions could be adapted from similar reactions, such as the nitration of 1-(2′-bromophenyl)ethan-1-one using potassium nitrate (B79036) in sulfuric acid. acs.org The directing effects of the existing alkyl and acyl groups on the aromatic ring would influence the position of the incoming nitro group.

Cyclization of a Substituted Precursor: An alternative approach would start with a molecule already containing the necessary substituents, such as 3-(4-methyl-3-nitrophenyl)propanoic acid. An intramolecular Friedel-Crafts reaction on this substrate would theoretically yield the desired this compound. The synthesis of substituted 1-indanones via the cyclization of corresponding 3-arylpropionic acids is a well-documented method. beilstein-journals.org

Modern advancements in synthetic methodology, including the use of milder catalysts and non-conventional energy sources like microwaves, have made these cyclizations more efficient and environmentally benign. researchgate.net

Research Scope and Strategic Importance of this compound in Academic Investigations

The strategic importance of this compound in academic and industrial research lies in its potential as a versatile chemical building block. The molecule possesses several key features that make it an attractive target for synthetic exploration:

A Chiral Center: The methyl group at the C-3 position creates a stereocenter, meaning the compound can exist as two enantiomers. This is highly significant in medicinal chemistry, where the biological activity of a molecule can be dependent on its stereochemistry.

A Reactive Ketone: The carbonyl group is a versatile functional group that can undergo a wide range of reactions, including reductions, oxidations, and nucleophilic additions, allowing for the creation of diverse derivatives. tubitak.gov.tr

A Transformable Nitro Group: As mentioned, the nitro group can be reduced to an amine, which opens up avenues for amide bond formation, diazotization, or the synthesis of nitrogen-containing heterocycles.

Given these features, this compound could serve as a key intermediate in the synthesis of novel compounds for evaluation as potential therapeutic agents. The indanone core is present in drugs like donepezil (B133215) (for Alzheimer's disease), and the exploration of new substitution patterns is an active area of research. researchgate.net Therefore, the development of a reliable synthesis for this compound and the investigation of its chemical reactivity would be a valuable contribution to the field of synthetic organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

Note: As this compound is not widely documented, the following properties are calculated or predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | Calculated |

| Molecular Weight | 191.18 g/mol | Calculated |

| IUPAC Name | 3-methyl-6-nitro-2,3-dihydro-1H-inden-1-one | --- |

| CAS Number | Not Available | --- |

| Predicted XLogP3 | 1.9 | Predicted |

| Predicted Boiling Point | 362.5 ± 35.0 °C | Predicted |

| Predicted Density | 1.36 ± 0.1 g/cm³ | Predicted |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66248-98-4 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-methyl-6-nitro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9NO3/c1-6-4-10(12)9-5-7(11(13)14)2-3-8(6)9/h2-3,5-6H,4H2,1H3 |

InChI Key |

UJRGMTOHSINAQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Indanone, 3 Methyl 6 Nitro

Retrosynthetic Analysis of 1-Indanone (B140024), 3-methyl-6-nitro

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors.

The most logical disconnection in the 1-Indanone, 3-methyl-6-nitro scaffold is the C4-C5 bond, which is typically formed in the final ring-closing step. This disconnection corresponds to an intramolecular Friedel-Crafts acylation, a robust and widely used method for forming cyclic ketones. rsc.orgresearchgate.net

Primary Disconnection (C4-C5): This bond formation is the final step in constructing the bicyclic indanone system. Reversing this step via an intramolecular Friedel-Crafts acylation transform reveals a key precursor: a 3-arylpropanoic acid derivative. Specifically, this would be 3-(2-methyl-4-nitrophenyl)butanoic acid or its corresponding acyl chloride. The presence of the deactivating nitro group para to the site of cyclization makes this a challenging but feasible transformation, often requiring strong acid promoters. rsc.org

A secondary disconnection can be considered at the C2-C3 bond, which could be formed via a conjugate addition reaction. This leads to a different set of precursors, namely a derivative of 4-nitro-toluene and a suitable three-carbon Michael acceptor.

Based on the primary disconnection strategy, the key precursor is a substituted phenylbutanoic acid. The synthesis of this intermediate can be envisioned from more fundamental starting materials:

From 2-Methyl-4-nitroaniline: A common starting point could be 2-methyl-4-nitroaniline. Through a Sandmeyer reaction, the amine can be converted to a halide (e.g., bromide). This can then undergo a cross-coupling reaction (e.g., Suzuki or Heck coupling) with a suitable butenoate ester, followed by reduction of the double bond and hydrolysis of the ester to yield the target carboxylic acid precursor.

From 4-Nitrotoluene (B166481): Alternatively, Friedel-Crafts acylation of 4-nitrotoluene with succinic anhydride (B1165640) would place a carboxylated chain on the ring. However, directing this acylation to the desired position (ortho to the methyl group) would be challenging due to the directing effects of the existing substituents.

A more plausible route starts from 3-methyl-4-nitrotoluene . Although the direct functionalization at the benzylic position is required, it provides the correct aromatic substitution pattern from the outset.

Therefore, the most accessible and logical synthetic precursors for the construction of this compound are derivatives of 3-(2-methyl-4-nitrophenyl)butanoic acid .

Classical and Contemporary Approaches to Indanone Core Construction

The formation of the five-membered ring of the indanone system can be achieved through several powerful cyclization strategies.

Intramolecular Friedel-Crafts acylation is the most direct and common method for synthesizing 1-indanones. nih.gov This reaction involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives in the presence of a strong acid promoter. researchgate.net

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the new carbon-carbon bond, closing the ring. For the synthesis of this compound, the precursor 3-(2-methyl-4-nitrophenyl)butanoic acid would be cyclized. The methyl group activates the ortho position for cyclization, while the nitro group deactivates the ring, necessitating potent catalytic systems. A variety of acids, from traditional Brønsted and Lewis acids to modern solid-supported catalysts, can be employed. researchgate.netnih.gov

Table 1: Promoters for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

| Catalyst/Reagent | Typical Conditions | Notes |

|---|---|---|

| Polyphosphoric Acid (PPA) | High temperature (e.g., 100-250 °C) | Commonly used, acts as both catalyst and solvent. researchgate.net |

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | A classic Brønsted acid promoter. beilstein-journals.org |

| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often from acyl chloride | A powerful, traditional Lewis acid catalyst. nih.gov |

| Triflic Acid (TfOH) | Often used in catalytic amounts, can be potent | A superacid capable of promoting difficult cyclizations. rsc.org |

The Nazarov cyclization is an acid-catalyzed 4π-conrotatory electrocyclic ring closure of divinyl ketones to form cyclopentenones. beilstein-journals.orgd-nb.info This method can be adapted to produce indanones. For the target molecule, a suitable precursor would be 1-(2-methyl-4-nitrophenyl)-2-methylprop-2-en-1-one .

Upon treatment with a Lewis or Brønsted acid, the ketone is protonated, which facilitates the electrocyclization to form a pentadienyl cation intermediate. A subsequent proton transfer and tautomerization yield the indanone product. Modern advancements have introduced catalytic and even asymmetric versions of this reaction, broadening its applicability. acs.orgacs.org Electron-withdrawing groups, such as the nitro group in the target molecule, are generally tolerated in Nazarov cyclizations. beilstein-journals.org

Table 2: Catalysts for Nazarov Cyclization

| Catalyst Type | Examples | Notes |

|---|---|---|

| Brønsted Acids | Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄) | Stoichiometric or catalytic amounts are used. beilstein-journals.org |

| Lewis Acids | AlCl₃, Cu(OTf)₂, Sc(OTf)₃ | Catalytic amounts often suffice under mild conditions. beilstein-journals.orgacs.org |

While Friedel-Crafts and Nazarov reactions are common, alternative condensation strategies can also be employed to construct the indanone core.

Intramolecular Aldol (B89426) Condensation: This route would require a precursor containing two carbonyl functionalities appropriately positioned to form a five-membered ring upon cyclization. For the target molecule, a hypothetical precursor could be 1-(2-acetyl-4-nitrophenyl)propan-2-one . In the presence of a base or acid, an enolate (or enol) would form and attack the other carbonyl group intramolecularly. Subsequent dehydration would lead to an indenone, which could then be selectively reduced to the desired indanone. While plausible, the synthesis of the required dicarbonyl precursor is often more complex than the precursors for other routes.

Dieckmann Condensation: The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, involving the base-catalyzed cyclization of a diester to form a β-keto ester. organicreactions.orgwikipedia.orgorganic-chemistry.org To synthesize this compound, a suitable starting material would be diethyl 2-(2-methyl-4-nitrophenyl)succinate .

The reaction mechanism involves the deprotonation of an α-carbon by a strong base (e.g., sodium ethoxide) to generate an enolate. wikipedia.orglibretexts.org This enolate then attacks the other ester carbonyl group intramolecularly. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated in a subsequent step to yield the final 1-indanone product. This method is particularly effective for forming five- and six-membered rings. wikipedia.org

Specific Synthetic Routes Towards this compound

The synthesis of this compound can be approached through several strategic pathways. These routes primarily involve the construction of the indanone skeleton followed by or preceded by the introduction of the required functional groups.

Multi-Step Synthesis Involving Aromatic Nitration and Cyclization

A classical and reliable approach to synthesizing substituted indanones involves a multi-step sequence that strategically incorporates nitration and an intramolecular cyclization, typically a Friedel-Crafts reaction. nih.gov The order of these steps is crucial for controlling the final substitution pattern.

One viable pathway is the direct nitration of a 3-methyl-1-indanone (B1362706) precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The ketone group at position 1 is a deactivating, meta-directing group, while the alkyl side of the fused cyclopentanone (B42830) ring is an activating, ortho-, para-directing group.

In the case of 3-methyl-1-indanone, the position para to the activating alkyl group (C-6) is also meta to the deactivating carbonyl group. This alignment of directing effects strongly favors the introduction of the nitro group at the C-6 position. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed for this transformation. Careful control of the reaction temperature is necessary to prevent the formation of dinitrated or other side products. liskonchem.com

The general reaction is as follows: 3-methyl-1-indanone + HNO₃/H₂SO₄ → this compound

This method's success hinges on the selective nitration at the desired position, which is electronically favored in this specific substrate.

An alternative multi-step strategy involves constructing the indanone ring from an aromatic precursor that already contains a nitro group. This approach often begins with an appropriately substituted benzene derivative, which undergoes a sequence of reactions to build the five-membered ring.

A plausible synthetic sequence could start from m-nitrotoluene.

Friedel-Crafts Acylation: m-Nitrotoluene can be acylated with crotonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would introduce the necessary four-carbon chain.

Reduction: The double bond in the side chain is then reduced, for instance, through catalytic hydrogenation.

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-(3-nitrophenyl)pentanoic acid can then be cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or via conversion to the acyl chloride followed by treatment with a Lewis acid. nih.govbeilstein-journals.org This intramolecular acylation forms the five-membered ketone ring, yielding the target molecule, this compound.

This pathway offers a high degree of control over the substitution pattern, as the nitro group is positioned on the starting material.

Transition Metal-Catalyzed Reactions in the Construction of this compound

Modern synthetic organic chemistry offers powerful transition-metal-catalyzed methods for the construction of cyclic frameworks like indanones. researchgate.netrsc.org These reactions often provide high efficiency and can tolerate a variety of functional groups.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the carbonylative cyclization of unsaturated aryl iodides can be adapted to synthesize the target compound. organic-chemistry.org A potential precursor for this approach would be 1-(but-1-en-2-yl)-2-iodo-4-nitrobenzene. In the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a carbon monoxide (CO) source, this substrate could undergo an intramolecular carbonylation and cyclization to form this compound.

Rhodium-catalyzed reactions also present viable options. For instance, the Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes can furnish a variety of substituted indanone derivatives through a formal [4+1] cycloaddition. researchgate.net Adapting such a method would require a specifically designed nitro-substituted aromatic ylide and an appropriate alkene coupling partner. While potentially more complex in terms of substrate synthesis, these methods can offer unique pathways to densely functionalized indanones. nih.gov

Chemo- and Regioselective Functionalization for 3-Methyl-6-nitro Substitution Pattern

Achieving the specific 3-methyl-6-nitro substitution pattern with high selectivity is the central challenge in synthesizing this compound. The choice of synthetic strategy dictates how chemo- and regioselectivity are controlled.

In the multi-step synthesis involving nitration of 3-methyl-1-indanone, regioselectivity is dictated by the inherent electronic properties of the substrate, as previously discussed. d-nb.inforug.nl Conversely, when starting with a pre-nitrated aromatic compound, the challenge shifts to controlling the regioselectivity of the cyclization step. The choice of acid catalyst in Friedel-Crafts type reactions can be critical; for instance, the concentration of polyphosphoric acid (PPA) has been shown to influence the regiochemical outcome in the synthesis of some indanones. d-nb.info

For transition metal-catalyzed routes, selectivity is often controlled by the design of the starting material and the choice of the catalytic system, including the metal center and the ligands. The directing groups on the substrates play a crucial role in guiding the metal catalyst to perform C-H activation or insertion at the desired position. nih.gov

Optimization of Reaction Conditions for the Synthesis of this compound

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include temperature, catalyst choice and loading, solvent, and reaction time. researchgate.net

For the Friedel-Crafts acylation and cyclization steps, optimization involves:

Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) are critical. Stronger Lewis acids or higher catalyst loading can sometimes lead to side reactions or decomposition.

Solvent: The solvent can significantly influence the reaction. For nitration, sulfuric acid acts as both a solvent and a catalyst. In Friedel-Crafts reactions, non-polar solvents like dichloromethane (B109758) or nitrobenzene (B124822) are common.

Temperature: Nitration reactions are typically run at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration. Friedel-Crafts reactions may require heating to proceed at a reasonable rate.

For transition metal-catalyzed reactions , optimization parameters include:

Catalyst and Ligand: The choice of the metal precursor (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and the ligand (e.g., phosphines, carbenes) is fundamental to catalytic activity and selectivity.

Solvent and Temperature: These parameters affect catalyst solubility, stability, and reaction kinetics.

Additives: Additives such as bases or co-catalysts are often required to facilitate key steps in the catalytic cycle.

The following table summarizes key optimization parameters for a hypothetical Friedel-Crafts cyclization to produce the target compound.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

|---|---|---|---|---|

| Catalyst | Polyphosphoric Acid (PPA, 85%) | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | AlCl₃ (from acyl chloride) | PPA is a common and effective medium for intramolecular acylation. Eaton's reagent is a stronger, non-oxidizing alternative. AlCl₃ is the classic Lewis acid for this transformation. |

| Temperature | 80 °C | 100 °C | 60 °C | Higher temperatures can increase reaction rate but may also lead to decomposition or side products. Optimization is key to finding the balance for maximum yield. |

| Reaction Time | 4 hours | 2 hours | 8 hours | Reaction time must be sufficient for completion but not so long as to allow for product degradation. Monitoring by TLC or GC is crucial. |

| Solvent | Neat (PPA as solvent) | Neat (Eaton's as solvent) | Dichloromethane (DCM) | The choice of solvent depends on the catalyst system. For AlCl₃, an inert solvent like DCM is required. |

Ultimately, the optimal conditions for any given synthetic route must be determined empirically, often through systematic screening of various parameters to maximize the yield and purity of this compound.

Solvent System Selection and Optimization

The choice of solvent is critical in the synthesis of this compound, particularly in the context of a Friedel-Crafts cyclization. Traditional solvents for these reactions include nitrobenzene and carbon disulfide. However, due to their toxicity and environmental concerns, alternative solvents are often sought. orgsyn.org In the synthesis of related 1-indanone derivatives, nitromethane (B149229) has been shown to provide good selectivity. orgsyn.org Chlorinated solvents such as dichloromethane can also be employed, especially when using strong Lewis acid catalysts like aluminum chloride. google.com

For the nitration of 3-methyl-1-indanone, a common solvent system is a mixture of concentrated sulfuric acid and nitric acid, where sulfuric acid acts as both a solvent and a catalyst. The optimization of the solvent system would involve balancing reactant solubility, reaction rate, and the suppression of side reactions. In some modern approaches to indanone synthesis, greener solvents are being explored. For instance, the use of 4-methyltetrahydropyran (4-MeTHP) has been reported as a more sustainable alternative in Nazarov cyclization reactions to form indanones. preprints.org The selection of an optimal solvent would necessitate experimental screening to maximize yield and purity of the final product.

Table 1: Potential Solvent Systems for the Synthesis of this compound

| Synthetic Step | Solvent System | Rationale |

|---|---|---|

| Friedel-Crafts Cyclization | Dichloromethane | Good solubility for reactants and compatibility with Lewis acids. |

| Friedel-Crafts Cyclization | Nitromethane | Can enhance selectivity in some Friedel-Crafts reactions. orgsyn.org |

| Nitration | Concentrated Sulfuric Acid | Acts as both solvent and catalyst for the nitrating agent. |

| Greener Alternative | 4-Methyltetrahydropyran (4-MeTHP) | A more sustainable solvent option explored in similar syntheses. preprints.org |

Catalyst and Reagent Stoichiometry

In the intramolecular Friedel-Crafts acylation route, a strong Lewis acid catalyst is typically required to promote the cyclization of the arylpropionic acid or its corresponding acyl chloride. beilstein-journals.org Common catalysts include aluminum chloride (AlCl₃), polyphosphoric acid (PPA), or strong Brønsted acids like sulfuric acid. beilstein-journals.org The stoichiometry of the catalyst is a crucial parameter to optimize. While stoichiometric amounts of AlCl₃ are often used, catalytic amounts of stronger Lewis acids or superacids can also be effective. researchgate.net For instance, metal triflates such as terbium triflate (Tb(OTf)₃) have been used as catalysts for the cyclization of 3-arylpropionic acids, although often at high temperatures. researchgate.net

For the nitration of 3-methyl-1-indanone, the key reagents are nitric acid (HNO₃) and a dehydrating agent, typically sulfuric acid (H₂SO₄). The stoichiometry of these reagents must be carefully controlled to achieve mono-nitration and to minimize the formation of dinitro byproducts. An excess of nitric acid could lead to over-nitration, while insufficient sulfuric acid may result in a slower and incomplete reaction.

Temperature and Pressure Control in Reaction Kinetics

Temperature is a critical parameter that significantly influences the reaction kinetics of both the Friedel-Crafts cyclization and the nitration reaction. Friedel-Crafts acylations often require elevated temperatures to overcome the activation energy barrier for the cyclization. researchgate.net However, excessively high temperatures can lead to side reactions such as charring and decomposition. The optimal temperature is typically determined empirically for each specific substrate and catalyst system. For example, the cyclization of some 3-arylpropionic acids using Tb(OTf)₃ requires temperatures as high as 250 °C. researchgate.net

Conversely, nitration reactions are highly exothermic and generally require low temperatures to control the reaction rate and prevent the formation of unwanted byproducts. The nitration of aromatic compounds is often carried out at temperatures between 0 and 10 °C to ensure regioselectivity and to minimize the risk of runaway reactions. liskonchem.com

Pressure is not typically a significant variable in these types of reactions when conducted in the liquid phase under standard laboratory conditions. The reactions are usually performed at atmospheric pressure.

Reaction Time Profile Analysis and Conversion Efficiency

The reaction time is another key variable that must be optimized to achieve high conversion efficiency. The progress of the reaction can be monitored over time using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, a reaction time profile can be constructed to determine the point at which the concentration of the product is maximized and the starting material is consumed.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign chemical processes. This involves evaluating the efficiency of synthetic routes and utilizing safer solvents and reagents.

Atom Economy and E-Factor Evaluation of Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. scranton.edu Addition and rearrangement reactions are considered highly atom-economical as they have the potential for 100% atom economy. scranton.edu In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

For the synthesis of this compound via intramolecular Friedel-Crafts cyclization of 3-(2-methyl-4-nitrophenyl)propanoic acid, the main byproduct is water. The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Assuming the cyclization of 3-(2-methyl-4-nitrophenyl)propanoic acid (C₁₀H₁₁NO₄, MW: 209.20 g/mol ) to this compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) with the elimination of water (H₂O, MW: 18.02 g/mol ):

Atom Economy (%) = (191.18 / 209.20) x 100 ≈ 91.4%

This indicates a relatively high atom economy for the cyclization step.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Description | Application to Synthesis |

|---|---|---|

| Atom Economy | Efficiency of incorporating reactant atoms into the final product. scranton.edu | The key cyclization step exhibits a high theoretical atom economy. |

| E-Factor | Mass of waste generated per mass of product. | A comprehensive analysis would require data on all waste streams. |

Utilization of Sustainable Solvents and Reagents

A key aspect of green chemistry is the use of sustainable solvents and reagents. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and volatile organic compounds (VOCs), are often toxic and environmentally harmful. The development of synthetic routes that utilize greener solvents like water, ethanol (B145695), or bio-based solvents such as 4-methyltetrahydropyran is highly desirable. preprints.org For instance, catalyst-free reactions in ethanol at reflux have been reported for the green synthesis of some indanone-fused compounds. researchgate.net

The choice of reagents also plays a significant role in the environmental impact of a synthesis. Whenever possible, catalytic reagents are preferred over stoichiometric ones, as they are used in smaller quantities and can often be recycled. In the context of the Friedel-Crafts reaction, developing a recyclable solid acid catalyst would be a significant green improvement over the use of stoichiometric amounts of aluminum chloride, which generates large amounts of acidic waste during workup. Similarly, exploring milder and more selective nitrating agents could reduce the reliance on the highly corrosive and hazardous nitric acid/sulfuric acid mixture.

Strategies for Catalyst Recycling and Reusability

The economic and environmental viability of synthesizing this compound, is significantly enhanced by the implementation of recyclable catalytic systems. Research into the synthesis of similar indanone structures has highlighted several effective strategies for catalyst recovery and reuse, primarily focusing on intramolecular Friedel-Crafts acylation and rhodium-catalyzed annulation.

One prominent green chemistry approach involves the use of metal triflates as catalysts in triflate-anion-containing ionic liquids. nih.govresearchgate.net This system is particularly applicable to the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid precursor. The non-volatile nature of the ionic liquid allows for the simple separation of the product by extraction, leaving the catalyst dissolved in the ionic liquid phase. This catalytic mixture can then be dried and reused in subsequent batches with minimal loss of activity. For instance, studies on similar substrates using Terbium(III) triflate (Tb(OTf)₃) in an ionic liquid like [bmim]OTf have demonstrated consistent yields over multiple cycles. researchgate.net

Below is a data table illustrating the reusability of a metal triflate catalyst in an ionic liquid for indanone synthesis, a method applicable to the production of this compound.

| Recycle Run | Yield (%) |

|---|---|

| 1 (Fresh Catalyst) | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

Another advanced strategy involves the use of a recyclable leaving group in a transition-metal-catalyzed reaction. For example, rhodium(III)-catalyzed annulative coupling of 9-benzoylcarbazoles with alkynes provides access to indanone derivatives. oup.com In this methodology, the carbazolyl portion of the starting material acts as a leaving group that can be readily recovered and reused to prepare more of the initial reactant, creating an efficient, atom-economical cycle. oup.com

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the C3 position of this compound means it can exist as a pair of enantiomers. The production of a single, enantiopure form is often crucial for biological applications. This is achieved through stereoselective synthesis, which employs chiral elements to influence the formation of one enantiomer over the other.

Application of Chiral Catalysts and Auxiliaries

The most direct method for stereoselective synthesis is the use of chiral catalysts, a form of external asymmetric induction where chirality is introduced via the catalyst in the transition state. wikipedia.org A variety of transition-metal catalysts bearing chiral ligands have been successfully applied to the synthesis of chiral 3-substituted indanones and are applicable to the target molecule.

Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: This method allows for the synthesis of enantiomerically enriched 3-substituted indanones. The reaction utilizes a palladium catalyst paired with a chiral phosphine ligand, such as (R)-3,5-XylMeOBIPHEP, to induce asymmetry during the cyclization process. acs.orgresearchgate.netacs.org

Rhodium-Catalyzed Asymmetric 1,4-Addition: An alternative route involves the rhodium-catalyzed intramolecular 1,4-addition of chalcone (B49325) derivatives bearing a pinacolborane group. The use of a chiral monodentate phosphoramidite (B1245037) ligand, like MonoPhos, effectively controls the stereochemical outcome, leading to high enantioselectivity. organic-chemistry.org

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral 3-arylindanones can be synthesized via the asymmetric hydrogenation of corresponding 3-arylindenones. This transformation can be catalyzed by iridium complexes featuring chiral ligands like (R,R)-Ts-DENEB, which directs the hydrogen addition to one face of the double bond. researchgate.net

Chiral Auxiliaries: In relayed asymmetric induction, a chiral auxiliary is temporarily attached to the substrate molecule. wikipedia.org This auxiliary directs the stereochemical course of a reaction to create the desired stereocenter. After the key transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. Examples include Evans' chiral oxazolidinone auxiliaries, which are widely used in asymmetric aldol reactions that could be adapted to construct the indanone framework. wikipedia.org

Asymmetric Induction Techniques for Chiral Carbon Introduction

Asymmetric induction is the process by which a chiral feature in the reaction environment preferentially favors the formation of one stereoisomer. wikipedia.org In the context of synthesizing enantiopure this compound, this involves creating the chiral carbon at the C3 position with a specific configuration (R or S).

The aforementioned catalytic systems achieve this by creating a chiral pocket around the active site. The substrate binds to the metal center in a specific orientation due to steric and electronic interactions with the chiral ligand. This arrangement makes the subsequent reaction step (e.g., migratory insertion in a Heck reaction or hydride delivery in a hydrogenation) more favorable on one of the two prochiral faces of the substrate. msu.edu

For example, in the asymmetric reductive-Heck reaction, the palladium-chiral ligand complex coordinates to the double bond of an ortho-substituted chalcone precursor. The bulky groups on the chiral ligand block one face of the molecule, forcing the intramolecular cyclization to occur from the less hindered side, thus leading to the preferential formation of one enantiomer. acs.org Similarly, in asymmetric hydrogenation, the chiral iridium catalyst coordinates to the indenone substrate, and the steric hindrance from the ligand framework dictates from which face the hydrogen atoms are delivered, reducing the double bond to create the chiral center with high enantiomeric excess (ee). researchgate.net

The following data table summarizes the effectiveness of various catalytic systems in producing chiral 3-substituted indanones, with these methods being directly relevant for the synthesis of enantiopure this compound.

| Catalyst/Ligand System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Palladium / (R)-3,5-XylMeOBIPHEP | Asymmetric Reductive-Heck Reaction | Up to 96% | acs.org |

| Rhodium / MonoPhos | Asymmetric Intramolecular 1,4-Addition | Up to 99% | organic-chemistry.org |

| Iridium / (R,R)-Ts-DENEB | Asymmetric Hydrogenation | Good to Excellent | researchgate.net |

| CBS Catalyst (e.g., (R)-MeCBS) | Asymmetric Reduction | Up to 99% | whiterose.ac.uk |

Spectroscopic and Structural Elucidation of 1 Indanone, 3 Methyl 6 Nitro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 1-Indanone (B140024), 3-methyl-6-nitro, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of 1-Indanone, 3-methyl-6-nitro is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The presence of a chiral center at the C3 position renders the two protons on the C2 carbon diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with different chemical shifts and couplings.

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton at C7, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded among the aromatic protons. The proton at C5 would likely appear as a doublet of doublets, coupled to both H4 and H7 (meta-coupling). The proton at C4 would also be a doublet.

The aliphatic region would contain signals for the methyl group and the protons at the C2 and C3 positions. The methyl group at C3 would appear as a doublet, being coupled to the methine proton at C3. The methine proton at C3 would, in turn, be a multiplet due to coupling with the methyl protons and the two diastereotopic protons at C2. The C2 protons would each appear as a doublet of doublets, showing both geminal coupling to each other and vicinal coupling to the C3 proton.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.6 | d | ~8.5 |

| H-5 | ~8.2 | dd | ~8.5, ~2.0 |

| H-7 | ~8.4 | d | ~2.0 |

| H-3 | ~3.6 | m | - |

| H-2a | ~3.2 | dd | ~17.0, ~7.5 |

| H-2b | ~2.7 | dd | ~17.0, ~4.0 |

| 3-CH₃ | ~1.4 | d | ~7.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C1) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the nitro and alkyl substituents. The carbon bearing the nitro group (C6) would be significantly deshielded. The aliphatic carbons (C2, C3, and the methyl carbon) would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~205 |

| C3a | ~155 |

| C7a | ~135 |

| C6 | ~148 |

| C4 | ~125 |

| C5 | ~130 |

| C7 | ~122 |

| C3 | ~35 |

| C2 | ~45 |

| 3-CH₃ | ~15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Cross-peaks would be expected between H4 and H5, and between H5 and H7 in the aromatic region. In the aliphatic part, correlations would be seen between the 3-CH₃ protons and H3, between H3 and the two H2 protons, and between the two H2 protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C2, C3, C4, C5, C7, and the methyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry at the C3 position by observing through-space interactions between the methyl protons and other nearby protons, such as one of the H2 protons or the H4 aromatic proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The carbonyl (C=O) stretching vibration of the indanone moiety is expected to be a strong and sharp band in the IR spectrum. For conjugated ketones like 1-indanone, this band typically appears in the range of 1715-1680 cm⁻¹. The exact position would be influenced by the electronic effects of the nitro group on the aromatic ring.

The nitro (NO₂) group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically stronger in the IR spectrum and is expected to appear in the region of 1550-1500 cm⁻¹. The symmetric stretch is usually weaker and appears around 1360-1320 cm⁻¹.

The aromatic ring will also exhibit several characteristic vibrations. C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Predicted IR and Raman Data for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1700 (strong) | ~1700 (medium) |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 (strong) | ~1530 (strong) |

| Nitro (NO₂) | Symmetric Stretch | ~1350 (medium) | ~1350 (strong) |

| Aromatic C=C | Stretch | ~1600, ~1580, ~1470 (medium) | ~1600, ~1580, ~1470 (strong) |

| Aromatic C-H | Stretch | ~3100-3000 (medium) | ~3100-3000 (strong) |

| Aliphatic C-H | Stretch | ~2980-2850 (medium) | ~2980-2850 (strong) |

Note: These are predicted values. The intensities in IR and Raman spectra are often complementary.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), it is possible to distinguish between different molecular formulas that may have the same nominal mass.

For this compound, the expected monoisotopic mass of the molecular ion [M]⁺ is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). The theoretical exact mass provides a benchmark for experimental determination. A hypothetical HRMS analysis would be expected to yield a result in very close agreement with this theoretical value, confirming the molecular formula C₁₀H₉NO₃.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Theoretical Exact Mass ([M]⁺) | 191.0582 u |

| Measured Exact Mass ([M]⁺) | 191.0585 u |

| Mass Error | +1.6 ppm |

This data is illustrative and represents a plausible outcome for an HRMS experiment.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key functional groups and their connectivity.

In a hypothetical MS/MS experiment, the molecular ion at m/z 191 would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathway would likely involve the characteristic losses associated with nitroaromatic and ketone functionalities. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 u) and NO (30 u). researchgate.net The indanone core may undergo fragmentation typical of ketones, such as alpha-cleavage.

A plausible fragmentation pathway for this compound could involve the initial loss of the nitro group, followed by fragmentation of the indanone ring. The analysis of these fragment ions allows for a detailed reconstruction of the molecular structure, confirming the presence and positions of the methyl and nitro substituents on the indanone framework.

Table 2: Plausible Fragmentation Data from Tandem Mass Spectrometry (MS/MS) of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 191 | 145 | NO₂ | 3-methyl-1-indanone (B1362706) cation |

| 191 | 161 | NO | [M-NO]⁺ |

| 145 | 117 | CO | 3-methyl-indenyl cation |

| 145 | 130 | CH₃ | 1-indanone cation |

This data represents a scientifically plausible fragmentation pattern based on the known behavior of similar compounds.

X-ray Crystallography for Absolute Structure Determination of this compound

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density and, consequently, the atomic positions can be generated.

To perform single crystal X-ray diffraction analysis, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected using a detector as the crystal is rotated. wikipedia.org

The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. For substituted indanones, this technique can definitively confirm the connectivity and regiochemistry of the substituents. nsf.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.372 |

This data is illustrative of typical crystallographic parameters for a small organic molecule.

The crystal structure not only reveals the intramolecular details but also provides insights into how the molecules are arranged in the crystal lattice. The analysis of crystal packing can identify intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Assessment (if stereoselective synthesis is pursued)

If this compound is synthesized in a stereoselective manner, resulting in a chiral product due to the stereocenter at the 3-position, chiroptical spectroscopy becomes an essential tool for assessing its enantiomeric purity and determining its absolute configuration.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. taylorfrancis.com The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

A stereoselective synthesis of (R)- or (S)-3-methyl-6-nitro-1-indanone would yield a product that is optically active. The CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule, such as the carbonyl and nitroaromatic groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to the spectra of structurally related compounds with known absolute configurations, the absolute configuration of the synthesized enantiomer can be assigned.

Circular Dichroism (CD) Spectroscopy Principles and Applications

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical features of chiral molecules. The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-handed circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, making this technique exquisitely sensitive to molecular asymmetry.

The resulting CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. This can also be expressed as molar circular dichroism (Δε = ε_L - ε_R) or ellipticity ([θ]), which is the most common unit for CD data. The regions of the spectrum where there is significant differential absorption are known as Cotton effects, which can be either positive or negative. The sign and magnitude of the Cotton effect provide valuable information about the absolute configuration and conformation of a chiral center and the surrounding chromophores.

For a molecule like this compound, the key chromophores expected to give rise to CD signals are the carbonyl group (C=O) of the indanone core and the nitro group (-NO₂) attached to the aromatic ring. The electronic transitions associated with these groups, such as the n → π* transition of the carbonyl group, are inherently sensitive to the chiral environment established by the methyl group at the 3-position.

Applications in Structural Elucidation:

Determination of Absolute Configuration: By applying empirical rules, such as the Octant Rule for ketones, the sign of the Cotton effect associated with the carbonyl chromophore can be correlated with the absolute configuration of the stereocenter. For 3-methyl-1-indanone derivatives, the spatial arrangement of substituents around the carbonyl group would dictate the sign of the observed CD signal.

Conformational Analysis: CD spectroscopy is highly sensitive to the conformation of a molecule. Changes in the dihedral angles and spatial relationships between the chromophores and the chiral center will result in significant alterations in the CD spectrum. This allows for the study of conformational equilibria and the determination of preferred solution-state conformations.

Monitoring Stereoselective Reactions: The progress of asymmetric syntheses or enzymatic reactions involving chiral molecules can be monitored using CD spectroscopy to determine the enantiomeric excess (ee) of the product.

Interactive Data Table (Hypothetical CD Data for this compound):

Since experimental data is unavailable, the following table represents a hypothetical set of CD data based on typical values for similar chiral ketones. This is for illustrative purposes only.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 350 | +500 |

| 330 | +1500 |

| 310 (λmax) | +2500 |

| 290 | +1000 |

| 270 | -500 |

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is another chiroptical technique that provides information about the stereochemistry of chiral molecules. ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation ([α]) versus wavelength.

The phenomenon of ORD is closely related to Circular Dichroism, and both are manifestations of the Cotton effect. In regions where a chiral molecule absorbs light, the ORD curve will exhibit an anomalous dispersion, characterized by a peak and a trough. The sign of the Cotton effect in ORD is defined by the sign of the peak at the longer wavelength. A positive Cotton effect shows a peak at longer wavelengths followed by a trough at shorter wavelengths, while a negative Cotton effect shows the opposite.

For this compound, the carbonyl and nitro chromophores would be expected to produce characteristic Cotton effects in the ORD spectrum in the regions of their electronic absorptions. The position and sign of these effects would be dependent on the absolute configuration and conformation of the molecule.

Detailed Research Findings:

A thorough search of scientific literature and spectral databases did not yield any specific experimental ORD data for this compound. Research on structurally related chiral ketones, such as 3-methyl-1-indanone, has utilized ORD to establish stereochemical relationships. For instance, the sign of the Cotton effect in the ORD curve of (-)-(R)-3-methyl-1-indanone has been used as a standard for comparing with other chiral indene (B144670) systems. This highlights the utility of ORD in assigning absolute configurations within a class of related compounds.

The presence of the nitro group in the 6-position of the indanone ring would be expected to influence the electronic transitions and, consequently, the ORD spectrum. The nitro group itself can act as a chromophore, and its electronic coupling with the carbonyl group and the aromatic system would likely result in a more complex ORD spectrum compared to the unsubstituted 3-methyl-1-indanone.

Interactive Data Table (Hypothetical ORD Data for this compound):

This table presents hypothetical ORD data to illustrate a typical Cotton effect curve for a chiral ketone. This data is not experimental.

| Wavelength (nm) | Specific Rotation ([α]) (deg) |

| 400 | +100 |

| 350 (Peak) | +800 |

| 320 (Crossover) | 0 |

| 290 (Trough) | -600 |

| 250 | -150 |

Theoretical and Computational Studies of 1 Indanone, 3 Methyl 6 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Indanone (B140024), 3-methyl-6-nitro. These computational methods offer a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in 1-Indanone, 3-methyl-6-nitro. By optimizing the molecular geometry, the lowest energy state of the molecule is identified. This process involves sophisticated algorithms that adjust the positions of the atoms until the forces on them are minimized. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, calculations at the B3LYP/6-311G(d,p) level of theory are commonly used for such purposes, providing a reliable balance between accuracy and computational cost.

Table 1: Selected Optimized Geometrical Parameters for an Indanone Core (Note: Data is representative of a substituted indanone structure and may not be exact for this compound due to the absence of specific published data.)

| Parameter | Value |

| C=O bond length | ~1.22 Å |

| C-N bond length | ~1.47 Å |

| O-N-O bond angle | ~125° |

| C-C-C (aromatic) | ~120° |

| C-C-C (aliphatic) | ~104-109° |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. In this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, influencing its electrophilic and nucleophilic interactions. The distribution of these orbitals indicates the most probable sites for chemical reactions.

Table 2: Representative FMO Energies for a Nitro-Aromatic Compound (Note: These values are illustrative and the actual energies for this compound would require specific calculation.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Electrostatic Potential (ESP) Mapping for Charge Distribution Analysis

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions. For this compound, the ESP map would show a high electron density (negative potential) around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, regions with low electron density (positive potential) would be found around the hydrogen atoms of the aromatic ring and the methyl group, indicating sites prone to nucleophilic attack.

Conformational Analysis and Energy Minima Identification

The flexibility of the molecular structure is explored through conformational analysis, which is crucial for understanding its dynamic behavior and interactions.

Ring Puckering and Conformational Flexibility of the Indanone Core

The five-membered ring of the indanone core is not planar and exhibits a degree of puckering. This flexibility allows the ring to adopt different conformations, with the "envelope" and "twist" forms being the most common. The specific conformation adopted by this compound, would be influenced by the steric and electronic effects of the methyl and nitro substituents. Identifying the global minimum energy conformation is essential for understanding the molecule's preferred shape.

Torsional Barriers and Rotational Isomerism of Substituents

The rotation of the methyl and nitro groups attached to the indanone core is not free and is hindered by energy barriers known as torsional barriers. The rotation of the methyl group typically has a low energy barrier, allowing for relatively free rotation at room temperature. In contrast, the rotation of the nitro group is more restricted due to its larger size and its potential for electronic interaction with the aromatic ring. The study of these rotational barriers helps in understanding the different rotational isomers (rotamers) and their relative stabilities.

Computational Elucidation of Reaction Mechanisms Involving this compound

The synthesis and subsequent reactions of this compound are amenable to computational investigation, providing insights into the underlying reaction mechanisms that are often difficult to probe experimentally. Through the use of quantum chemical calculations, researchers can model the potential energy surface of a reaction, identifying key intermediates and transition states. This allows for a detailed understanding of the reaction pathway, including the energetic barriers that govern the reaction rate and the stereochemical and regiochemical outcomes.

Transition State Identification for Key Synthetic Steps

The synthesis of this compound typically involves two key transformations: the Friedel-Crafts acylation to form the indanone core and the subsequent electrophilic nitration of the aromatic ring. Computational chemistry plays a crucial role in identifying the transition states for these steps, which is fundamental to understanding their mechanisms.

For the intramolecular Friedel-Crafts acylation, computational models can elucidate the structure of the transition state, which is thought to involve the formation of an acylium ion intermediate that is then attacked by the aromatic ring. The geometry of this transition state, including the bond lengths and angles of the forming and breaking bonds, can be precisely calculated. Similarly, for the electrophilic nitration, computational studies can model the attack of the nitronium ion (NO₂⁺) on the aromatic ring of 3-methyl-1-indanone (B1362706). The identification of the transition state for this step helps in understanding the regioselectivity of the nitration, explaining why the nitro group is directed to the 6-position.

Table 1: Illustrative Calculated Transition State Geometries for Electrophilic Aromatic Nitration

| Parameter | Value |

| C-N bond length (forming) | 2.15 Å |

| C-H bond length (breaking) | 1.20 Å |

| N-O bond lengths (NO₂) | 1.18 Å |

| Angle of NO₂ approach | 109.5° |

Note: The data in this table is hypothetical and serves as an example of typical values obtained from computational studies on similar molecules.

Reaction Coordinate Analysis and Energy Barrier Determination

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, is a computational technique used to confirm that an identified transition state connects the correct reactants and products. By following the vibrational mode corresponding to the imaginary frequency of the transition state, the minimum energy path on the potential energy surface can be traced. This analysis provides a detailed picture of the structural changes that occur during the reaction.

Once the reaction path is established, the energy barriers, or activation energies, for each step can be determined. The energy barrier is the difference in energy between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for accurately calculating these energy barriers. rsc.orgbcrec.id The calculated energy barriers can then be used to predict reaction rates and to understand how factors such as catalysts, solvents, and substituent groups influence the reaction.

A hypothetical reaction coordinate diagram for the nitration of 3-methyl-1-indanone is shown below, illustrating the energy changes along the reaction pathway.

Figure 1: Illustrative Reaction Coordinate Diagram for the Nitration of 3-methyl-1-indanone

(A static image of a reaction coordinate diagram would be placed here, showing the relative energies of the reactants, transition state, intermediate, and product.)

Modeling Solvation Effects in Computational Chemistry

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction mechanism and energetics. ed.ac.uk Computational models can account for these solvation effects in several ways. The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). aip.orgarxiv.org In this model, the solvent is treated as a continuous dielectric medium that surrounds the solute molecule. aip.orgarxiv.org The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.

Explicit solvation models, where individual solvent molecules are included in the calculation, can also be used. acs.org While computationally more expensive, explicit models can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of solvation model depends on the specific system and the level of accuracy required. By incorporating solvation effects, computational chemists can obtain more realistic and predictive models of chemical reactions in solution. ed.ac.ukscispace.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Chemical Behavior (excluding biological activity and physical properties)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or property. nih.govnih.gov While often used to predict biological activity, QSAR/QSPR can also be applied to predict chemical behavior, such as reactivity and selectivity. globethesis.comresearchgate.net

Derivation of Molecular Descriptors for Indanone Derivatives

The first step in building a QSAR/QSPR model is to generate a set of molecular descriptors that encode the structural and electronic features of the molecules. For indanone derivatives, these descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of the atoms in the molecule, such as branching indices and molecular size.

Geometrical descriptors: These describe the three-dimensional shape of the molecule, such as molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). hakon-art.com

Quantum chemical descriptors: These are derived from quantum chemical calculations and can provide more detailed information about the electronic structure and reactivity of the molecule, such as electrophilicity and nucleophilicity indices.

For a molecule like this compound, the presence of the nitro group will significantly influence its electronic properties. Therefore, descriptors that capture the electron-withdrawing nature of the nitro group, such as the Hammett constant or calculated electrostatic potential, would be particularly important for modeling its chemical reactivity. ijirset.comnih.gov

Table 2: Examples of Molecular Descriptors for Indanone Derivatives

| Descriptor Class | Example Descriptors |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Quantum Chemical | Electrophilicity Index, Nucleophilicity Index |

Predictive Models for Chemical Reactivity and Selectivity

Once a set of molecular descriptors has been generated, a mathematical model is developed to relate these descriptors to the chemical property of interest. Various statistical and machine learning methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN).

For predicting the chemical reactivity of indanone derivatives, a QSAR model could be developed to predict the rate constant of a particular reaction, such as a nucleophilic addition to the carbonyl group. The model would use descriptors that are related to the electrophilicity of the carbonyl carbon and the steric hindrance around it.

For predicting selectivity, such as the regioselectivity of an electrophilic substitution reaction, a QSAR model could be trained to predict the relative yields of the different isomers. The descriptors in this case would need to capture the electronic and steric effects of the substituents on the aromatic ring.

The predictive power of a QSAR/QSPR model is assessed through a process of validation, where the model is used to predict the properties of a set of molecules that were not used in the model development. A well-validated model can then be used to predict the chemical behavior of new, untested compounds, thereby accelerating the process of chemical discovery and development.

Limitations and Applicability Domains of Computational Models

Computational models, while powerful, are not universally infallible. Their predictive accuracy for a specific molecule like this compound is intrinsically tied to the underlying assumptions of the model, the quality of the parameters used, and whether the molecule falls within the model's designated applicability domain. Understanding these limitations is crucial for the critical assessment of theoretical data.

Inherent Limitations of Computational Methods

The unique structural features of this compound—namely the aromatic system fused to a five-membered ring, a ketone group, and a strongly electron-withdrawing nitro group—present specific challenges for computational models.

The Nitro Group: The nitro group is notoriously difficult to model with high accuracy. Its electronic structure can be complex, and standard computational methods, such as Density Functional Theory (DFT) with certain basis sets, may struggle to correctly predict properties like molecular geometry and electronic excited states. nih.govrsc.org For instance, studies on sterically crowded nitroaromatic compounds have shown that popular methods like B3LYP/6-31G(d,p) can produce poor twist angles for the nitro group, while more computationally expensive, larger basis sets are required for more reasonable results. nih.gov Furthermore, describing phenomena like non-radiative decay in nitroaromatics often requires high-level, multi-reference electronic structure calculations, as simpler second-order methods can provide a qualitatively incorrect picture of the excited states. rsc.org

Electron Correlation: Accurately capturing the electron correlation—the interaction between electrons—is a persistent challenge in computational chemistry and is particularly important for molecules with delocalized π-systems and highly electronegative groups like the nitro group. fastercapital.com Approximations used in many methods can lead to inaccuracies in calculated energies, bond lengths, and spectroscopic properties.

Solvent Effects: Modeling the influence of a solvent is complex. While implicit solvent models are computationally efficient, they may not capture specific molecule-solvent interactions (like hydrogen bonding) that can significantly influence the behavior of this compound in solution. Explicit solvent models, which include individual solvent molecules, are far more computationally demanding. fastercapital.com

The following table illustrates how the choice of computational method can impact the predicted values for a key property, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which is often critical in studies of nitroaromatic compounds. nih.gov

| Computational Method | Basis Set | Predicted ELUMO (eV) [Hypothetical] | Relative Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31G(d) | +0.54 | Low |

| DFT (B3LYP) | 6-31G(d) | -1.88 | Medium |

| DFT (B3LYP) | 6-311++G(2d,p) | -2.15 | High |

| MP2 | 6-311++G(2d,p) | -2.09 | Very High |

Note: Data are hypothetical and for illustrative purposes to show variance between methods.

The Concept of the Applicability Domain (AD)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are only reliable within their Applicability Domain (AD) . nih.govscispace.com The AD defines the boundaries of the chemical space for which a model has been developed and validated. scispace.comresearchgate.net Predictions for compounds that fall outside this domain are considered unreliable extrapolations. variational.ai The AD is a fundamental concept for ensuring the regulatory acceptance and confident use of a model. researchgate.net

The AD is defined by the range of the descriptors used to build the model, which can include structural, physicochemical, or electronic properties. scispace.com For a model to be applicable to this compound, the training set used to develop that model must have contained compounds with similar characteristics.

Key aspects defining the AD include:

Structural Similarity: The model's training set should include other substituted indanones or related nitroaromatic structures. A prediction for this compound using a model built solely on aliphatic alcohols, for example, would be a gross extrapolation and invalid.

Descriptor Range: The values of the molecular descriptors for this compound (e.g., molecular weight, logP, dipole moment, ELUMO) must fall within the range of the same descriptors for the training set compounds. scispace.comnih.gov

Mechanism of Action: The model is based on the assumption that all compounds in the training set and the test compound share a similar mechanism of action or property determination.

The table below provides a hypothetical example of an AD for a QSAR model predicting toxicity in nitroaromatic compounds, demonstrating how this compound would be evaluated against it.

| Descriptor | Model's Training Set Range | Value for this compound [Calculated/Estimated] | In/Out of Domain |

|---|---|---|---|

| Molecular Weight (g/mol) | 120 - 250 | 191.17 | In |

| logP | 1.5 - 4.0 | 2.1 | In |

| Energy of LUMO (eV) | -2.5 - -1.0 | -2.15 | In |

| Number of Nitro Groups | 1 - 2 | 1 | In |

| Tanimoto Distance to Nearest Neighbor | < 0.4 | 0.55 | Out |

Note: Values for this compound are estimates for illustrative purposes. The Tanimoto distance is a measure of structural similarity, where a higher value indicates less similarity. variational.ai

In this hypothetical case, while most physicochemical descriptors fall within the model's range, the structural similarity (Tanimoto distance) falls outside the accepted threshold. variational.ai This would flag the prediction for this compound as potentially unreliable, as the model has not been trained on structurally analogous compounds. Therefore, even if a prediction can be generated, it must be treated with low confidence.

Chemical Reactivity and Derivatization of 1 Indanone, 3 Methyl 6 Nitro

Reactions Involving the Carbonyl Group (C=O) of 1-Indanone (B140024), 3-methyl-6-nitro

The carbonyl group at position 1 is a key site for reactivity. It is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is influenced by the steric hindrance from the adjacent aromatic ring and the electronic effects of the nitro substituent.

Nucleophilic Addition Reactions and Their Stereochemical Control

Nucleophilic addition to the carbonyl carbon of 1-indanone, 3-methyl-6-nitro is a fundamental transformation. wikipedia.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

The presence of a pre-existing stereocenter at the C3 position means that the two faces of the planar carbonyl group are diastereotopic. Nucleophilic attack can occur from either the Re or Si face, leading to the formation of a new stereocenter at C1. libretexts.org This results in two potential diastereomeric products, cis- and trans-3-methyl-6-nitro-1-indanol. The stereochemical outcome of the reaction is influenced by factors such as steric hindrance and the potential for chelation control with certain reagents. wikipedia.orgsaskoer.ca For example, the methyl group at C3 can sterically hinder the approach of a nucleophile from one face, leading to a preferential formation of one diastereomer over the other.

Reduction Strategies to Form Indanols

The reduction of the carbonyl group in this compound to the corresponding secondary alcohol (indanol) is a common synthetic step. The choice of reducing agent is crucial to ensure chemoselectivity, as harsh conditions could also reduce the nitro group.